5-Bromo-2-adamantone
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Overview
Description
5-Bromo-2-adamantone is an organic compound belonging to the adamantane family. It is characterized by its unique tricyclic structure, which includes a bromine atom attached to the second carbon of the adamantane skeleton. This compound is known for its white crystalline solid form, with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It exhibits slight solubility in water and is primarily used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-adamantone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the adamantane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-adamantone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-adamantanone derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: 2-adamantanone derivatives.
Reduction: 2-adamantanol.
Oxidation: 2-adamantanone carboxylic acid.
Scientific Research Applications
5-Bromo-2-adamantone has diverse applications in scientific research:
Mechanism of Action
The precise mechanism of action for 5-Bromo-2-adamantone remains incompletely understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-adamantone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Methyl-2-adamantanol: A derivative with a methyl group, showing different chemical behavior and uses.
Uniqueness
5-Bromo-2-adamantone is unique due to its bromine substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(1R,3S)-5-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |
InChI Key |
TXEWIOREYPSNRR-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Br |
Origin of Product |
United States |
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